Advanced Technical Guide: 4-Oxo-4-(9-phenanthryl)butyric acid (CAS 68151-15-5)
Advanced Technical Guide: 4-Oxo-4-(9-phenanthryl)butyric acid (CAS 68151-15-5)
Executive Summary
In the realm of advanced organic synthesis and materials science, 4-Oxo-4-(9-phenanthryl)butyric acid (CAS 68151-15-5) serves as a critical aryl keto-acid building block. Characterized by a butyric acid chain anchored to the sterically hindered yet electronically rich C9 position of a phenanthrene core, this compound is primarily utilized as an intermediate in the Haworth synthesis of extended polycyclic aromatic hydrocarbons (PAHs). For researchers developing organic semiconductors, fluorescent probes, or DNA-intercalating pharmaceutical agents, mastering the regioselective synthesis and downstream annulation of this molecule is foundational.
Structural & Physicochemical Profile
Understanding the baseline physicochemical properties of 4-Oxo-4-(9-phenanthryl)butyric acid is essential for reaction scaling and purification design. The following data consolidates the structural parameters of the compound as verified by chemical suppliers like1[1] and 2[2].
| Property | Value |
| Chemical Name | 4-Oxo-4-(9-phenanthryl)butyric acid |
| CAS Registry Number | 68151-15-5 |
| Molecular Formula | C₁₈H₁₄O₃ |
| Molecular Weight | 278.31 g/mol |
| MDL Number | MFCD01320093 |
| Structural Class | Aryl Keto-Acid / Organic Building Block |
| SMILES Code | O=C(O)CCC(=O)c1c2ccccc2c3ccccc13 |
Mechanistic Synthesis & Reaction Causality
Historically, aryl keto-acids are synthesized via the Friedel-Crafts acylation of an arene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃)[3]. However, applying this classical methodology to phenanthrene presents a severe regioselectivity challenge.
According to Clar's aromatic sextet rule, the C9-C10 double bond of phenanthrene possesses the highest double-bond character and lowest localization energy, making it kinetically favorable for electrophilic aromatic substitution. Despite this, Friedel-Crafts acylation inevitably yields an intractable mixture of 1-, 2-, 3-, and 9-isomers. Because these isomers share nearly identical polarities, chromatographic separation or fractional crystallization is highly inefficient, leading to poor yields of the pure 9-isomer.
The Application Scientist's Solution: To achieve absolute regiocontrol, the synthesis must bypass electrophilic aromatic substitution in favor of an organometallic approach. By utilizing 9-bromophenanthrene to form a Grignard reagent, followed by nucleophilic ring-opening of succinic anhydride, the reaction is forced to yield exclusively 4-Oxo-4-(9-phenanthryl)butyric acid.
Experimental Protocol: Regioselective Synthesis via Grignard Addition
The following self-validating protocol ensures 100% regioselectivity and high purity of the target compound.
Step 1: Preparation of 9-Phenanthrylmagnesium Bromide
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Procedure: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous Tetrahydrofuran (THF). Add a single crystal of iodine. Slowly add a solution of 9-bromophenanthrene (1.0 eq) in THF. Reflux the mixture for 2 hours until the magnesium is consumed.
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Causality: The iodine crystal is critical; it chemically etches the passivating magnesium oxide (MgO) layer on the turnings, ensuring rapid and reliable Grignard initiation. THF is chosen over diethyl ether because its stronger Lewis basicity better stabilizes the bulky organomagnesium species via coordination.
Step 2: Nucleophilic Ring Opening of Succinic Anhydride
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Procedure: Cool the Grignard solution to 0 °C using an ice bath. Dropwise, add a solution of succinic anhydride (1.1 eq) in anhydrous THF. Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
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Causality: Maintaining a low temperature (0 °C) during the addition is vital to prevent the highly reactive Grignard reagent from performing a secondary nucleophilic attack on the newly formed ketone (which would yield an unwanted tertiary alcohol). Furthermore, the resulting magnesium carboxylate salt precipitates out of the THF solution, physically sequestering the ketone moiety from further reaction.
Step 3: Quench and Isolation
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Procedure: Quench the reaction carefully with cold 1M HCl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a mixture of toluene and heptane.
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Causality: The acidic quench protonates the magnesium carboxylate, liberating the free butyric acid. The specific choice of a toluene/heptane solvent system for recrystallization efficiently exploits differential solubility to remove non-polar biphenanthryl homocoupling byproducts (formed via Wurtz-type coupling during Grignard formation), yielding pure CAS 68151-15-5.
Downstream Applications: Haworth Annulation to Complex PAHs
The primary utility of 4-Oxo-4-(9-phenanthryl)butyric acid lies in its role as a precursor for the 3[3], a multi-step sequence used to append new aromatic rings to existing systems[4].
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Ketone Reduction: The C4 ketone is first reduced to a methylene group via a Clemmensen reduction (Zn/Hg amalgam in HCl) or Wolff-Kishner reduction (hydrazine and KOH), yielding 4-(9-phenanthryl)butyric acid.
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Intramolecular Cyclization: The carboxylic acid is subjected to intramolecular Friedel-Crafts acylation (often mediated by Polyphosphoric Acid, PPA) to form a new six-membered cyclic ketone fused to the phenanthrene core.
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Aromatization: A final sequence of reduction and catalytic dehydrogenation (using Pd/C or SeO₂) yields fully conjugated, higher-order PAHs such as triphenylene or chrysene derivatives.
These extended pi-conjugated systems are highly sought after in the development of Organic Light Emitting Diodes (OLEDs) and advanced organic photovoltaics.
Synthetic Pathway & Application Workflow
Figure 1: Regioselective synthesis and Haworth annulation of CAS 68151-15-5.
References
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[2] Title: Phenanthryl | Sigma-Aldrich - MilliporeSigma. Source: sigmaaldrich.com. URL: 2
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[1] Title: 68151-15-5 | 4-Oxo-4-(9-Phenanthryl)butyric acid - BLDpharm. Source: bldpharm.com. URL: 1
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[3] Title: Friedel–Crafts reaction - Wikipedia. Source: wikipedia.org. URL: 3
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[4] Title: Stable-Isotope Probing of Bacteria Capable of Degrading Salicylate, Naphthalene, or Phenanthrene.... Source: nih.gov. URL: 4
Sources
- 1. 68151-15-5|4-Oxo-4-(9-Phenanthryl)butyric acid|BLD Pharm [bldpharm.com]
- 2. Phenanthryl | Sigma-Aldrich [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Stable-Isotope Probing of Bacteria Capable of Degrading Salicylate, Naphthalene, or Phenanthrene in a Bioreactor Treating Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
